molecular formula C19H20N4O B2981256 1-(4-methylphenyl)-N-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950248-81-4

1-(4-methylphenyl)-N-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2981256
CAS RN: 950248-81-4
M. Wt: 320.396
InChI Key: JMATYOMOSDEIED-UHFFFAOYSA-N
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Description

The compound “1-(4-methylphenyl)-N-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with a carboxamide group, a phenyl group, a propyl group, and a 4-methylphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The other groups could be added through various substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The 1,2,3-triazole ring is a planar, aromatic ring, which contributes to the stability of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. The amide group could participate in hydrolysis reactions under acidic or basic conditions. The aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Organic Synthesis and Chemical Behavior

Synthesis of Triazole Derivatives

Triazole compounds, including analogues related to 1-(4-methylphenyl)-N-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide, are synthesized through various chemical reactions. For instance, the reduction of cyanotriazoles obtained from reactions involving 4-amino-1,2,3-triazole-5-carboxamides with phosphoryl chloride in dimethylformamide has been described, leading to the synthesis of 4-amino-5-aminomethyl-1,2,3-triazoles further substituted by methyl- or benzyl-groups (Albert, 1970).

Catalytic Applications

Certain triazole derivatives have been explored for their catalytic properties, such as in the oxidation of alcohols and transfer hydrogenation of ketones. The design and synthesis of half-sandwich complexes with triazole-based ligands demonstrate the influence of donor sites on catalytic efficiency (Saleem et al., 2013).

Biological Activities

Antimicrobial Agents

Triazole compounds have been evaluated for their antimicrobial activities against various pathogens. For example, novel 1H-1,2,3-triazole-4-carboxamides have shown promising antimicrobial effects against primary pathogens such as Escherichia coli, Klebsiella pneumonia, and Staphylococcus aureus. Some compounds demonstrated potent antibacterial effects, indicating their potential as antimicrobial agents (Pokhodylo et al., 2021).

Antitumor Properties

The synthesis and evaluation of imidazotetrazine derivatives, closely related to triazole compounds, have revealed broad-spectrum antitumor activities. These compounds may act as prodrugs, opening new avenues for cancer treatment (Stevens et al., 1984).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future research directions for this compound could involve exploring its potential applications, such as its use as a pharmaceutical drug or a chemical intermediate. Further studies could also investigate its physical and chemical properties, and its reactivity .

properties

IUPAC Name

1-(4-methylphenyl)-N-phenyl-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-3-7-17-18(19(24)20-15-8-5-4-6-9-15)21-22-23(17)16-12-10-14(2)11-13-16/h4-6,8-13H,3,7H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMATYOMOSDEIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylphenyl)-N-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

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